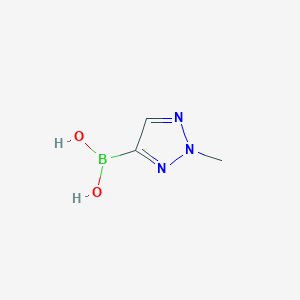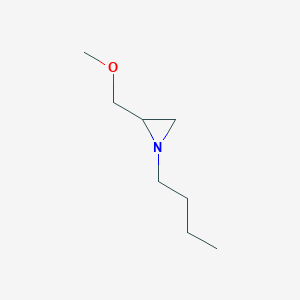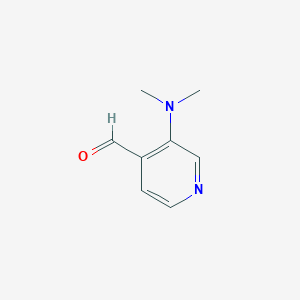
Sodium 6-methylpyrimidin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-methylpyrimidin-4-olate is a chemical compound with the molecular formula C5H7N2NaO It is a sodium salt derivative of 6-methylpyrimidin-4-ol, a heterocyclic aromatic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyrimidin-4-olate typically involves the reaction of 6-methylpyrimidin-4-ol with a sodium base. One common method is to dissolve 6-methylpyrimidin-4-ol in an aqueous solution and then add sodium hydroxide to the mixture. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where 6-methylpyrimidin-4-ol and sodium hydroxide are continuously fed into the system, and the product is continuously extracted. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-methylpyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylpyrimidin-4-one.
Reduction: It can be reduced to form 6-methylpyrimidin-4-ol.
Substitution: The sodium ion can be substituted with other cations, such as potassium or lithium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The substitution reactions typically occur in aqueous solutions at room temperature.
Major Products:
Oxidation: 6-methylpyrimidin-4-one.
Reduction: 6-methylpyrimidin-4-ol.
Substitution: Potassium 6-methylpyrimidin-4-olate or lithium 6-methylpyrimidin-4-olate.
Scientific Research Applications
Sodium 6-methylpyrimidin-4-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 6-methylpyrimidin-4-olate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA synthesis and repair.
Comparison with Similar Compounds
6-methylpyrimidin-4-ol: The parent compound, which lacks the sodium ion.
6-methylpyrimidin-4-one: An oxidized form of the compound.
Potassium 6-methylpyrimidin-4-olate: A similar compound where the sodium ion is replaced with potassium.
Uniqueness: Sodium 6-methylpyrimidin-4-olate is unique due to its specific sodium ion, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C5H5N2NaO |
|---|---|
Molecular Weight |
132.10 g/mol |
IUPAC Name |
sodium;6-methylpyrimidin-4-olate |
InChI |
InChI=1S/C5H6N2O.Na/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
ZPQHUPFYTBSAKK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=N1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



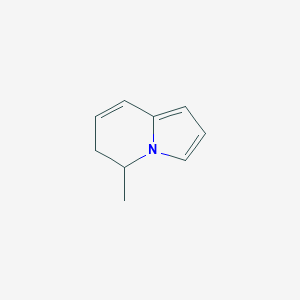
![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
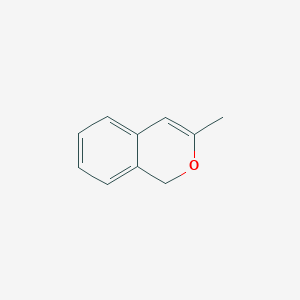


![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
